2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
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Overview
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is being researched for its potential use in treating various diseases such as cancer, autoimmune disorders, and inflammation.
Mechanism of Action
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an enzyme that is involved in the signaling pathway of B cells. BTK plays a crucial role in the activation and proliferation of B cells, which are responsible for producing antibodies. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of B cells, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It can inhibit the activity of various enzymes and proteins that are involved in the progression of cancer and inflammatory diseases. TAK-659 can also modulate the immune response by inhibiting the activation and proliferation of B cells. Additionally, TAK-659 has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using TAK-659 in lab experiments is that it has been extensively studied and has shown promising results in treating various diseases. TAK-659 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using TAK-659 in lab experiments is that it can have off-target effects, which can affect the accuracy of the results.
Future Directions
There are several future directions for the research of TAK-659. One potential direction is to study its use in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to investigate the long-term effects of TAK-659 on the immune system and the body as a whole. Additionally, further research is needed to determine the optimal dosage and administration of TAK-659 for different diseases.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting compound with o-toluidine and acetic anhydride. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
TAK-659 has been studied extensively for its potential use in treating various diseases. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammatory diseases. TAK-659 has also been shown to have immunomodulatory effects, which makes it a promising candidate for the treatment of autoimmune disorders.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-6-2-3-8-19(15)22-20(24)14-17-7-4-5-13-23(17)27(25,26)18-11-9-16(21)10-12-18/h2-3,6,8-12,17H,4-5,7,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLUCSZXHVDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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